molecular formula C20H20N2O2S B2589077 3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline CAS No. 866843-06-3

3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline

Cat. No.: B2589077
CAS No.: 866843-06-3
M. Wt: 352.45
InChI Key: HOQPYNBRMATVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions using piperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the benzenesulfonyl group, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced quinoline or benzenesulfonyl derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzenesulfonyl group can enhance binding affinity and specificity, while the piperidinyl group can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzenesulfonyl)-3-(piperidin-1-yl)pyridine
  • 3-(Benzenesulfonyl)-4-(morpholin-1-yl)quinoline
  • 3-(Benzenesulfonyl)-4-(piperidin-1-yl)isoquinoline

Uniqueness

3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to the specific combination of the benzenesulfonyl and piperidinyl groups on the quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of the Compound

This compound is a quinoline derivative characterized by the presence of a piperidine moiety and a benzenesulfonyl group. The structural formula can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound has been synthesized through various methods, including microwave-assisted synthesis, which enhances yield and efficiency in producing similar quinoline derivatives.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

  • Cholinesterase Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurotransmission. Inhibitors of these enzymes are significant in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Activity : Quinoline derivatives are often evaluated for their antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable antibacterial and antifungal activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of the piperidine ring and the sulfonyl group significantly influences the compound's potency and selectivity against biological targets.

Key Findings:

  • Compounds with different substituents on the piperidine ring exhibited varying degrees of AChE inhibition, indicating that specific modifications can enhance efficacy.
  • The benzenesulfonyl group contributes to increased solubility and bioavailability, which are essential for therapeutic applications .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various targets. Below is a summary table of key findings:

Biological Activity Target IC50 Value (μM) Reference
AChE InhibitionEnzyme19.85
BChE InhibitionEnzyme11.59
Antibacterial ActivityE. coli<20
Antifungal ActivityC. albicans<30
Cytotoxicity (HepG2 cells)Cancer Cell Line>50

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Alzheimer's Disease : A study demonstrated that this compound could serve as a dual inhibitor for AChE and BChE, showing promise in developing treatments for Alzheimer's disease by enhancing cholinergic transmission .
  • Antimicrobial Research : Another investigation focused on the compound's antimicrobial properties, revealing effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-25(24,16-9-3-1-4-10-16)19-15-21-18-12-6-5-11-17(18)20(19)22-13-7-2-8-14-22/h1,3-6,9-12,15H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQPYNBRMATVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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